molecular formula C40H67AsN4O16 B12776204 Quinine Arsenate CAS No. 549-59-7

Quinine Arsenate

Cat. No.: B12776204
CAS No.: 549-59-7
M. Wt: 934.9 g/mol
InChI Key: CDTWVNODIPITIB-QLOUZFAJSA-N
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Description

Quinine Arsenate is a chemical compound that combines the antimalarial properties of quinine with the toxic effects of arsenate Quinine, an alkaloid derived from the bark of the cinchona tree, has been used for centuries to treat malaria Arsenate, on the other hand, is a form of arsenic that can be toxic to living organisms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Quinine Arsenate typically involves the reaction of quinine with arsenic acid. The process requires precise control of reaction conditions, including temperature, pH, and concentration of reactants. The reaction can be represented as follows:

[ \text{Quinine} + \text{Arsenic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a stable form.

Chemical Reactions Analysis

Types of Reactions: Quinine Arsenate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.

    Reduction: Reduction reactions can convert this compound into its reduced forms, potentially altering its biological activity.

    Substitution: Substitution reactions can occur, where one or more atoms in the compound are replaced by other atoms or groups.

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce quinine N-oxide, while reduction could yield dihydroquinine derivatives.

Scientific Research Applications

Quinine Arsenate has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a standard for analytical methods.

    Biology: Studied for its effects on cellular processes and its potential as a tool for investigating biological pathways.

    Medicine: Explored for its antimalarial properties and potential use in combination therapies for resistant strains of malaria.

    Industry: Utilized in the development of new materials and as a component in certain industrial processes.

Comparison with Similar Compounds

    Quinine: An alkaloid with antimalarial properties, but without the toxic effects of arsenate.

    Arsenate Compounds: Include arsenic trioxide and arsenic pentoxide, which have different chemical properties and applications.

Uniqueness: Quinine Arsenate is unique due to its combination of antimalarial and toxic properties, making it a valuable compound for specific research and industrial applications.

Properties

CAS No.

549-59-7

Molecular Formula

C40H67AsN4O16

Molecular Weight

934.9 g/mol

IUPAC Name

arsoric acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol;octahydrate

InChI

InChI=1S/2C20H24N2O2.AsH3O4.8H2O/c2*1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18;2-1(3,4)5;;;;;;;;/h2*3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3;(H3,2,3,4,5);8*1H2/t2*13-,14-,19-,20+;;;;;;;;;/m00........./s1

InChI Key

CDTWVNODIPITIB-QLOUZFAJSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)O.O.O.O.O.O.O.O.O.O[As](=O)(O)O

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)O.O.O.O.O.O.O.O.O.O[As](=O)(O)O

Origin of Product

United States

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